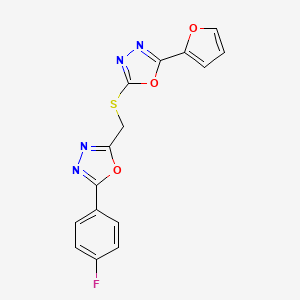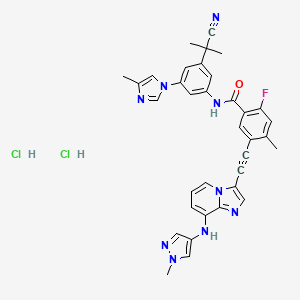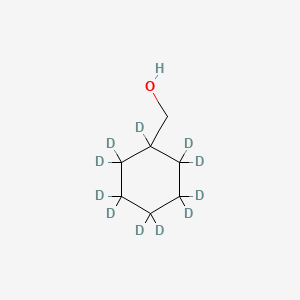
Hpk1-IN-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 37 is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase involved in the negative regulation of immune cell signaling, including T cells, B cells, and dendritic cells. Hematopoietic progenitor kinase 1 inhibitor 37 has shown potential in enhancing antitumor immunity by modulating immune responses .
Vorbereitungsmethoden
The synthesis of hematopoietic progenitor kinase 1 inhibitor 37 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Analyse Chemischer Reaktionen
Hematopoietic progenitor kinase 1 inhibitor 37 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of hematopoietic progenitor kinase 1 inhibitor 37.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 37 can undergo substitution reactions with different reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Hematopoietic progenitor kinase 1 inhibitor 37 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 37 has shown promise in enhancing antitumor immunity by modulating T cell and B cell responses.
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 37 serves as a lead compound for the development of new immunomodulatory drugs targeting hematopoietic progenitor kinase 1.
Wirkmechanismus
Hematopoietic progenitor kinase 1 inhibitor 37 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is involved in the negative regulation of T cell receptor signaling, which raises the threshold for T cell activation. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 37 enhances T cell receptor signaling, leading to increased T cell activation and cytokine production. This results in improved immune responses against tumors and other diseases .
Vergleich Mit ähnlichen Verbindungen
Hematopoietic progenitor kinase 1 inhibitor 37 is unique compared to other hematopoietic progenitor kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A selective hematopoietic progenitor kinase 1 inhibitor used in cancer immunotherapy studies.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with robust antitumor effects. Hematopoietic progenitor kinase 1 inhibitor 37 stands out due to its superior selectivity and efficacy in enhancing immune responses
Eigenschaften
Molekularformel |
C27H35N7O4 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
3-[3-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1 |
InChI-Schlüssel |
XUXGKXCBHYDGHN-NRFANRHFSA-N |
Isomerische SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCC[C@H]5CO)C6(COC6)O |
Kanonische SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)



![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)





